molecular formula C15H13ClN2O2 B8165753 5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide

5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide

Cat. No.: B8165753
M. Wt: 288.73 g/mol
InChI Key: UTRMWFSLHTYEGV-UHFFFAOYSA-N
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Description

5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group at the 5th position, an ethyl group at the nitrogen atom, and a formyl-phenyl group at the 6th position of the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide can be achieved through a multi-step process involving the following key steps:

    Nitration: The starting material, 5-chloronicotinic acid, undergoes nitration to introduce a nitro group at the 6th position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Formylation: The amine group is formylated using formic acid or a formylating agent to introduce the formyl group.

    Amidation: The formylated intermediate is then reacted with ethylamine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 5-chloro-N-ethyl-6-(4-carboxy-phenyl)-nicotinamide.

    Reduction: 5-chloro-N-ethyl-6-(4-hydroxymethyl-phenyl)-nicotinamide.

    Substitution: 5-amino-N-ethyl-6-(4-formyl-phenyl)-nicotinamide or 5-thio-N-ethyl-6-(4-formyl-phenyl)-nicotinamide.

Scientific Research Applications

5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The formyl group can act as a reactive site for further chemical modifications, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-ethyl-6-(4-methyl-phenyl)-nicotinamide
  • 5-chloro-N-ethyl-6-(4-hydroxy-phenyl)-nicotinamide
  • 5-chloro-N-ethyl-6-(4-nitro-phenyl)-nicotinamide

Uniqueness

5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide is unique due to the presence of the formyl group, which provides a reactive site for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

5-chloro-N-ethyl-6-(4-formylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-2-17-15(20)12-7-13(16)14(18-8-12)11-5-3-10(9-19)4-6-11/h3-9H,2H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRMWFSLHTYEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.44 g of Na2CO3 (23.0 mmol), 1.15 g of 4-formylphenylboronic acid (7.67 mmol), and 0.21 g of Pd(PPh3)4 were added to 1.68 g of 5,6-dichloro-N-ethyl-nicotinamide (5) (7.67 mmol) prepared in Example 2 dissolved in 30 mL of 1,2-dimethoxyethane and 30 mL of distilled water, and refluxed under heating and stirring for 18 hours. The mixture was cooled to room temperature, concentrated about 50% under reduced pressure to extract the aqueous layer with ethyl acetate. The organic layer was dried over magnesium sulfate, and concentrated under reduced pressure. The residue was separated by column chromatography (eluting solvent: chloroform/methanol=10/1) to obtain 5-chloro-N-ethyl-6-(4-formyl-phenyl)-nicotinamide 1.78 g (yield 80%).
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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